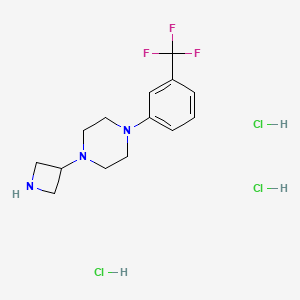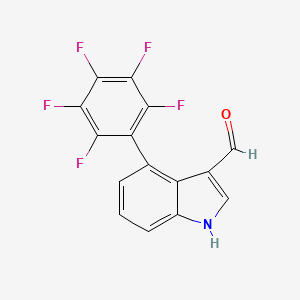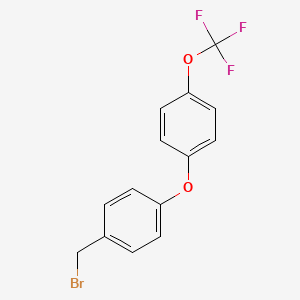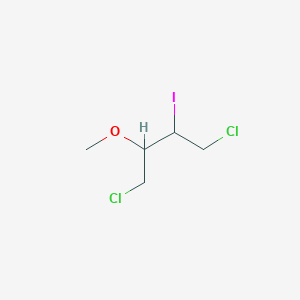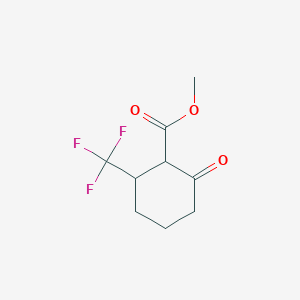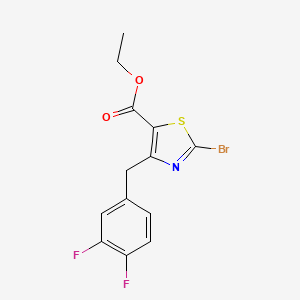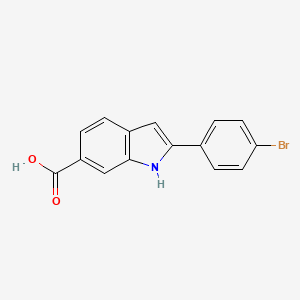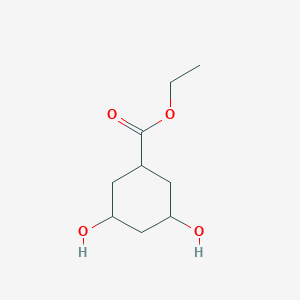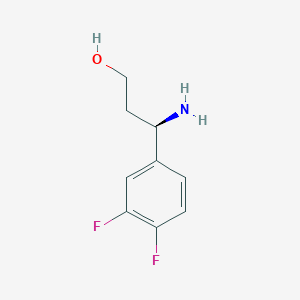
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol is an organic compound that features an amino group and a difluorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable amine.
Reductive Amination: The key step involves the reductive amination of 3,4-difluorobenzaldehyde with an amine, followed by reduction to yield the desired product.
Reaction Conditions: Common reagents for this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions to ensure the selective reduction of the intermediate imine to the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane (DMP).
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It can influence pathways related to neurotransmission, inflammation, or metabolic processes, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(3,4-dichlorophenyl)propan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol: Similar structure but with methyl groups instead of fluorine.
(3R)-3-amino-3-(3,4-dihydroxyphenyl)propan-1-ol: Similar structure but with hydroxyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
DOOJIZUIYUOELY-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
